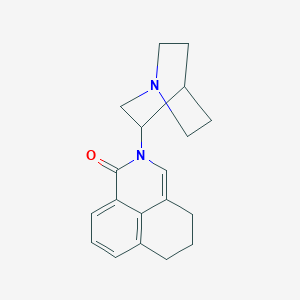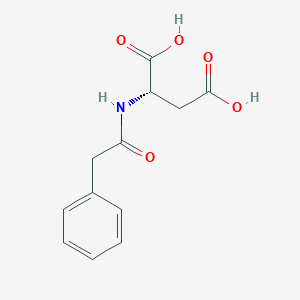
(2-phenylacetyl)-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylacetyl)-L-aspartic acid is an organic compound that combines the structural features of phenylacetic acid and L-aspartic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both a phenyl group and an amino acid moiety in its structure allows it to participate in diverse chemical reactions and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-phenylacetyl)-L-aspartic acid typically involves the reaction of phenylacetic acid derivatives with L-aspartic acid. One common method includes the use of phenylacetyl chloride, which reacts with L-aspartic acid in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Phenylacetyl)-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group can yield phenylacetic acid, while reduction of the carboxyl group can produce alcohol derivatives.
Applications De Recherche Scientifique
(2-Phenylacetyl)-L-aspartic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its role in metabolic pathways and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2-phenylacetyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways. The phenylacetic acid moiety can interact with enzymes involved in aromatic compound metabolism, while the L-aspartic acid moiety can participate in amino acid metabolism. These interactions can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Phenylacetic acid: Shares the phenyl group but lacks the amino acid moiety.
L-aspartic acid: Shares the amino acid structure but lacks the phenyl group.
Indole-3-acetic acid: Another compound with auxin activity but with an indole group instead of a phenyl group.
Uniqueness: (2-Phenylacetyl)-L-aspartic acid is unique due to its combination of a phenyl group and an amino acid moiety, which allows it to participate in a wider range of chemical and biological processes compared to its individual components .
Propriétés
Numéro CAS |
2752-32-1 |
|---|---|
Formule moléculaire |
C12H13NO5 |
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
2-[(2-phenylacetyl)amino]butanedioic acid |
InChI |
InChI=1S/C12H13NO5/c14-10(6-8-4-2-1-3-5-8)13-9(12(17)18)7-11(15)16/h1-5,9H,6-7H2,(H,13,14)(H,15,16)(H,17,18) |
Clé InChI |
SVFKZPQPMMZHLZ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C(=O)O |
melting_point |
136 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{5-Methyl-4-[(4-methylbenzenesulfonyl)methyl]-1,3-oxazol-2-YL}-N-[(pyridin-2-YL)methyl]benzamide](/img/structure/B8645323.png)
![6-Bromo-5-phenyl-furo[2,3-d]pyrimidin-4-ylamine](/img/structure/B8645329.png)
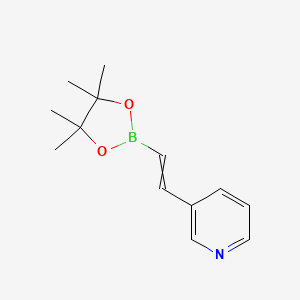
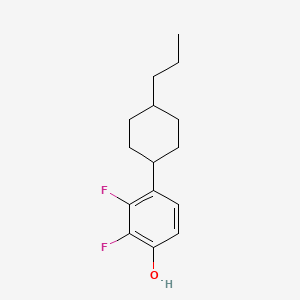
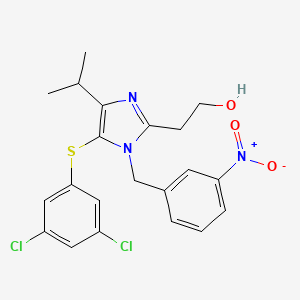
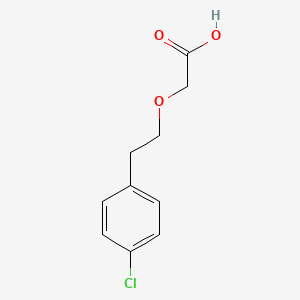

![N-methyl-N-[2-(3,4-dimethyl-phenyl)-ethyl]-amine](/img/structure/B8645369.png)
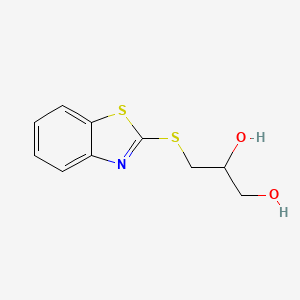
![1-Phenyl-4h-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5(6h)-one](/img/structure/B8645383.png)
![4-chloro-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B8645391.png)
![2-[4-(propan-2-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B8645400.png)
